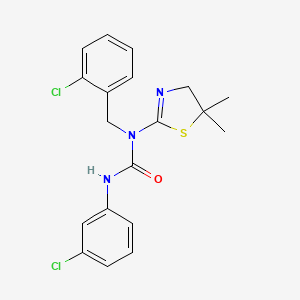![molecular formula C17H14ClFN4O2 B11470005 N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide CAS No. 957035-05-1](/img/structure/B11470005.png)
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both chlorophenyl and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 4-chlorophenyl and 4-fluorophenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can be compared with other similar compounds, such as:
4-{[(4-chlorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzenesulfonamide: This compound shares similar structural features but has different functional groups, leading to distinct chemical and biological properties.
1-(4-Chlorophenyl)biguanide hydrochloride: Another related compound with different applications and properties
Properties
CAS No. |
957035-05-1 |
|---|---|
Molecular Formula |
C17H14ClFN4O2 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluoroanilino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O2/c18-10-1-5-12(6-2-10)20-16(25)14-9-15(24)23-17(22-14)21-13-7-3-11(19)4-8-13/h1-8,14H,9H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
YGXUUVJNIYRMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(NC1=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11469922.png)
![5-Oxo-3-phenyl-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469923.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{2-[(3-methylphenyl)carbamoyl]phenyl}prolinamide](/img/structure/B11469942.png)
![5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11469945.png)
![Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11469952.png)
![Benzoic acid, 4-[[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]-, methyl ester](/img/structure/B11469959.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B11469968.png)
![3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11469974.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11469983.png)
![(2E)-3-({2-Amino-4,6-dimethylthieno[2,3-B]pyridin-3-YL}amino)-1-phenylbut-2-EN-1-one](/img/structure/B11470006.png)

![N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11470020.png)
![Ethyl 5-{[6-(2,2-dicyanoethenyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11470022.png)
